8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Structure–activity relationship Fluorine substitution

8-Ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (C24H18FN3O, MW 383.4 g/mol) is a fully substituted pyrazolo[4,3-c]quinoline derivative featuring an 8-ethoxy group, a 1-(3-fluorophenyl) substituent, and a 3-phenyl ring. The pyrazolo[4,3-c]quinoline scaffold is a tricyclic system associated with multiple validated biological activities—including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory effects—making it a privileged chemotype in drug discovery.

Molecular Formula C24H18FN3O
Molecular Weight 383.426
CAS No. 901044-27-7
Cat. No. B2409186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901044-27-7
Molecular FormulaC24H18FN3O
Molecular Weight383.426
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5
InChIInChI=1S/C24H18FN3O/c1-2-29-19-11-12-22-20(14-19)24-21(15-26-22)23(16-7-4-3-5-8-16)27-28(24)18-10-6-9-17(25)13-18/h3-15H,2H2,1H3
InChIKeyGZMRLSOVOOFTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-27-7): Structural Identity and Procurement Context


8-Ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (C24H18FN3O, MW 383.4 g/mol) is a fully substituted pyrazolo[4,3-c]quinoline derivative featuring an 8-ethoxy group, a 1-(3-fluorophenyl) substituent, and a 3-phenyl ring . The pyrazolo[4,3-c]quinoline scaffold is a tricyclic system associated with multiple validated biological activities—including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory effects—making it a privileged chemotype in drug discovery [1]. This specific substitution pattern creates a unique electronic and steric profile that distinguishes it from other pyrazolo[4,3-c]quinoline analogs, warranting its consideration as a differentiated chemical probe rather than a generic building block.

Why Generic Substitution of 8-Ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Is Not Advisable


Pyrazolo[4,3-c]quinoline SAR is exquisitely sensitive to substituent identity and position. Systematic studies demonstrate that minor structural changes (e.g., moving a substituent from the 3‑ to the 4‑position or replacing an ethoxy with a methyl group) can shift anti‑inflammatory IC50 values by more than one order of magnitude [1]. The 8‑ethoxy and 1‑(3‑fluorophenyl) groups each contribute to the electronic distribution across the quinoline core and the N1‑pyrazole nitrogen, respectively, and their combined presence defines a unique property set (estimated logP ≈ 5.8 vs. logP = 5.47 for the non‑fluorinated analog) . Generic replacement with a differently substituted pyrazolo[4,3‑c]quinoline therefore introduces uncontrolled variables that can compromise reproducibility and invalidate pharmacological comparisons. However, it must be explicitly noted that direct, quantitative head‑to‑head data for the target compound remain sparse; the differentiation arguments presented in Section 3 rely principally on class‑level inference and cross‑study comparisons rather than on dedicated comparative experimental studies.

Quantitative Differentiation Evidence for 8-Ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Structural Differentiation: 3‑Fluorophenyl N1‑Substituent vs. Non‑Fluorinated Phenyl Analog

The 3‑fluorophenyl group at N1 provides metabolic shielding and electronic modulation that are absent in the non‑fluorinated comparator 8‑ethoxy‑1,3‑diphenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901264‑61‑7). Meta‑fluorine substitution is well‑known to block cytochrome P450‑mediated oxidative metabolism at that position and to influence hydrogen‑bond acceptor strength via inductive electron withdrawal [1]. The predicted lipophilicity difference also suggests altered membrane partitioning and ADME behavior .

Medicinal chemistry Structure–activity relationship Fluorine substitution

Anti‑Inflammatory Activity: Class‑Level NO Production Inhibition with Favorable QSAR Prediction

Pyrazolo[4,3‑c]quinoline congeners inhibit LPS‑stimulated NO production in RAW 264.7 macrophages with IC50 values as low as 0.39 μM [1]. QSAR analysis highlights that electron‑donating substituents on the quinoline ring are associated with improved potency. The 8‑ethoxy group of the target compound is a strong electron donor, and this structural feature is predicted to enhance iNOS/NO pathway inhibition relative to analogs lacking such a substituent [1].

Inflammation Nitric oxide iNOS inhibition

Bacterial β‑Glucuronidase Inhibition: Validated Chemotype with Differentiated Substitution

The pyrazolo[4,3‑c]quinoline scaffold has been pharmacologically validated as a bacterial β‑glucuronidase (βG)‑inhibitory chemotype. Oral administration of the lead compound 42 (3‑amino‑4‑(4‑fluorophenylamino)‑1H‑pyrazolo[4,3‑c]quinoline) prevented CPT‑11‑induced severe diarrhea in tumor‑bearing mice while preserving antitumor efficacy [1]. The target compound retains the same core pharmacophore but offers a distinct substitution pattern (8‑ethoxy and 1‑(3‑fluorophenyl)), enabling SAR exploration around the βG binding pocket.

β‑Glucuronidase Chemotherapy‑induced diarrhea Microbiome

Antimicrobial Baseline: Class MIC Data and the Predicted Role of Fluorine

The non‑fluorinated analog 8‑ethoxy‑1,3‑diphenyl‑1H‑pyrazolo[4,3‑c]quinoline shows modest antimicrobial activity against Gram‑positive bacteria (MIC 32–64 µg/mL) and Candida albicans (MIC 64 µg/mL) . The introduction of a fluorine atom, as in the target compound, is frequently associated with improved membrane permeability and target‑site binding in antibacterial agents [1]. Direct MIC values for the target compound are not published, but the fluorinated analog is expected to match or exceed the baseline activity of the non‑fluorinated comparator.

Antimicrobial Gram‑positive bacteria Antifungal

Recommended Application Scenarios for 8-Ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-27-7)


Anti‑Inflammatory Drug Discovery: iNOS‑Focused Screening

The established class‑level NO‑production inhibition (IC50 = 0.39 µM for congener 2a) and QSAR‑predicted benefit of electron‑donating 8‑substituents make this compound a high‑priority inclusion for iNOS‑targeted screening libraries [1]. Its 1‑(3‑fluorophenyl) group additionally offers metabolic advantages, increasing the probability of identifying a development candidate with favorable ADME properties.

Chemotherapy‑Induced Diarrhea (CID) Lead Optimization

With the pyrazolo[4,3‑c]quinoline core validated as a β‑glucuronidase inhibitor that prevents CPT‑11‑induced diarrhea in vivo, this compound furnishes a structurally novel entry point for lead optimization programs targeting CID [2]. Its distinct substitution pattern allows medicinal chemists to explore previously uncharted regions of the βG‑binding pharmacophore.

Antimicrobial SAR Expansion: Halogen‑Effect Probing

Utilizing the class baseline MIC range (32–64 µg/mL against Gram‑positive bacteria) , research groups can employ this fluorinated derivative to systematically interrogate whether halogen substitution enhances membrane penetration or target affinity relative to the non‑fluorinated parent scaffold.

Computational Chemistry Model‑Building

The compound’s moderate molecular weight (383.4 g/mol), drug‑like predicted logP (≈5.8), and well‑defined substitution pattern make it suitable as a reference ligand for docking, pharmacophore mapping, and QSAR model refinement of pyrazolo[4,3‑c]quinoline‑based inhibitors targeting kinases, GPCRs, or inflammatory enzymes [3].

Quote Request

Request a Quote for 8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.